molecular formula C24H16As2F2O5S4 B569312 F2FlAsH CAS No. 912934-89-5

F2FlAsH

Cat. No.: B569312
CAS No.: 912934-89-5
M. Wt: 700.467
InChI Key: JSZJRVOJEMVHHD-UHFFFAOYSA-N
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Description

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two dithiarsolan groups, two fluorine atoms, and a spiro[2-benzofuran-3,9’-xanthene] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the spiro[2-benzofuran-3,9’-xanthene] core. This core is then functionalized with dithiarsolan groups and fluorine atoms. The reaction conditions typically involve the use of arsenic trioxide and thiol reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the arsenic groups to their lower oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced arsenic compounds, and substituted derivatives of the original compound.

Scientific Research Applications

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interact with proteins and enzymes, disrupting cellular processes and inducing apoptosis in cancer cells . The presence of arsenic in the dithiarsolan groups enhances its reactivity and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of dithiarsolan groups, fluorine atoms, and spiro[2-benzofuran-3,9’-xanthene] core

Properties

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16As2F2O5S4/c27-15-9-13-21(17(19(15)29)25-34-5-6-35-25)32-22-14(10-16(28)20(30)18(22)26-36-7-8-37-26)24(13)12-4-2-1-3-11(12)23(31)33-24/h1-4,9-10,29-30H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZJRVOJEMVHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C3C(=CC(=C2O)F)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C(=C6O3)[As]7SCCS7)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16As2F2O5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334611
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912934-89-5
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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